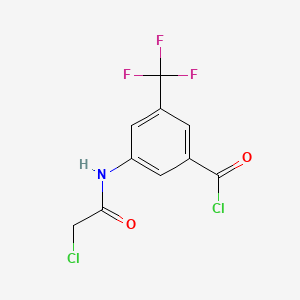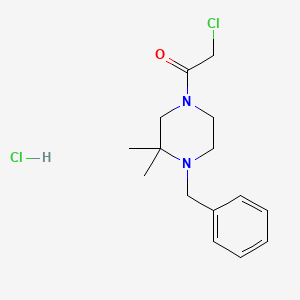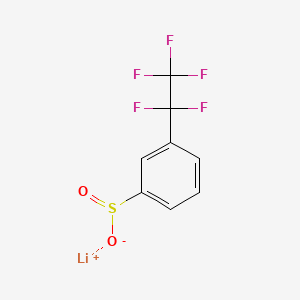
3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique chemical structure, which includes a chloroacetamido group and a trifluoromethyl group attached to a benzoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound for various applications.
化学反应分析
Types of Reactions
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new amide or ester derivatives.
Hydrolysis: The acyl chloride group is susceptible to hydrolysis in the presence of water, resulting in the formation of the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Hydrolysis reactions are performed in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.
Reduction: Reduction reactions are carried out in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products Formed
Nucleophilic Substitution: Formation of new amide or ester derivatives.
Hydrolysis: Formation of 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(2-aminoacetamido)-5-(trifluoromethyl)benzoyl chloride.
科学研究应用
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
作用机制
The mechanism of action of 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules by acylating nucleophilic residues such as lysine and cysteine, thereby altering their function and activity.
相似化合物的比较
Similar Compounds
- 3-(2-Chloroacetamido)-2,4-dimethylbenzene-1-sulfonyl chloride
- Ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate
Uniqueness
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a chloroacetamido group and a trifluoromethyl group on the benzoyl chloride moiety. This combination imparts distinct chemical properties, such as increased electrophilicity and the ability to form stable covalent bonds with nucleophiles. These properties make it a valuable tool in organic synthesis and various scientific research applications.
属性
IUPAC Name |
3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3NO2/c11-4-8(17)16-7-2-5(9(12)18)1-6(3-7)10(13,14)15/h1-3H,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFQOAWLQGWGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)

![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)
![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)

![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)



![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)


![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)
